molecular formula C8H17NO B1356196 (1-Methoxycyclohexyl)methanamine CAS No. 90886-41-2

(1-Methoxycyclohexyl)methanamine

Cat. No.: B1356196
CAS No.: 90886-41-2
M. Wt: 143.23 g/mol
InChI Key: PRFIMCYSQHWPNP-UHFFFAOYSA-N
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Description

(1-Methoxycyclohexyl)methanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, where a methoxy group is attached to the first carbon of the cyclohexane ring, and a methanamine group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclohexyl)methanamine typically involves the following steps:

    Formation of (1-Methoxycyclohexyl)methanol: This can be achieved by the reaction of cyclohexanone with methanol in the presence of an acid catalyst.

    Conversion to this compound: The (1-Methoxycyclohexyl)methanol is then reacted with ammonia or an amine under reductive amination conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclohexylmethanamine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (1-Methoxycyclohexyl)aldehyde or (1-Methoxycyclohexyl)ketone.

    Reduction: Formation of cyclohexylmethanamine.

    Substitution: Formation of various substituted cyclohexylmethanamine derivatives.

Scientific Research Applications

(1-Methoxycyclohexyl)methanamine has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Biological Research: It is used in the study of biochemical pathways and enzyme interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxycyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

    Cyclohexylmethanamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    (1-Hydroxycyclohexyl)methanamine: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding and solubility characteristics.

    (1-Methoxycyclohexyl)amine: Similar structure but lacks the methanamine group, affecting its reactivity and applications.

Uniqueness: (1-Methoxycyclohexyl)methanamine is unique due to the presence of both the methoxy and methanamine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

(1-methoxycyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFIMCYSQHWPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573298
Record name 1-(1-Methoxycyclohexyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90886-41-2
Record name 1-(1-Methoxycyclohexyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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